N-Hydroxy Sertraline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

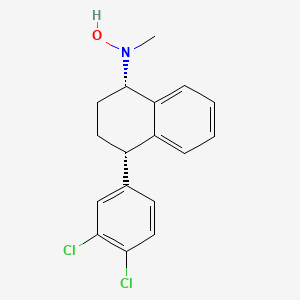

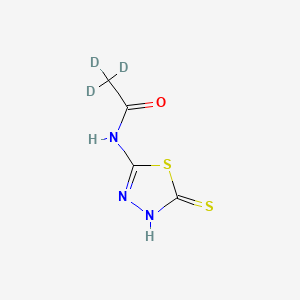

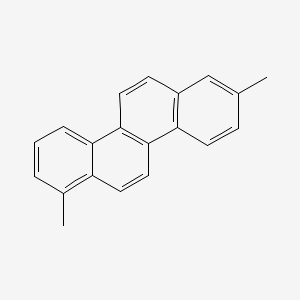

N-Hydroxy Sertraline is a chemical compound with the name N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine .

Synthesis Analysis

The synthesis of Sertraline, the parent compound of N-Hydroxy Sertraline, involves a chemoenzymatic approach. Ketoreductases (KREDs) are employed to yield a key chiral precursor. The bioreduction of the racemic tetralone exhibited excellent enantioselectivity and diastereomeric ratio . The resulting (S,S)-alcohol was efficiently oxidized to an enantiopure (S)-ketone, an immediate precursor of sertraline .Molecular Structure Analysis

Sertraline has potential molecular targets such as 5-HTR 2B (5-hydroxytryptamine receptor 2B subtype), SLC6A2 (norepinephrine transporter), SLC6A3 (dopamine transporter) and SLC6A4 (serotonin transporter) . The structure of SLC6A3 does not present a reference molecule into the binding site, but sertraline shows a similar binding pattern when compared to 5-HTR 2B .Chemical Reactions Analysis

N-Hydroxysuccinimide (NHS) esters are widely used for chemical cross-linking of lysine residues in proteins . NHS esters react with nucleophiles to release the NHS or sulfo-NHS group and to create stable amide and imide bonds with primary or secondary amines .Physical And Chemical Properties Analysis

Sertraline, the parent compound of N-Hydroxy Sertraline, encounters problems of poor aqueous solubility and vulnerability to enzymatic degradation in the liver .Applications De Recherche Scientifique

Development of New Antidepressants

N-Hydroxy Sertraline could be used in the development of new antidepressants . The serotonergic system offers great potential for the development of new antidepressant therapies based on the combination of SERT inhibition with different pharmacological activity towards the 5-HT system .

Treatment of Major Depressive Disorders

Sertraline is a selective serotonin reuptake inhibitor used as a major therapeutic advance in psychiatry and is the drug of choice for treatment of major depressive disorders . The N-Hydroxy variant of Sertraline could potentially enhance its effectiveness.

Improvement of Aqueous Solubility

The N-Hydroxy variant of Sertraline could potentially improve the aqueous solubility of the drug . This could enhance its bioavailability and effectiveness.

Reduction of Enzymatic Degradation

N-Hydroxy Sertraline could potentially be less vulnerable to enzymatic degradation in the liver . This could result in a longer half-life and sustained therapeutic effect.

Catalytic Asymmetric Reactions

N-Hydroxy Sertraline could potentially be used in catalytic asymmetric reactions . Oxaziridines have emerged as powerful and elegant oxygen- and nitrogen-transfer agents for a broad array of nucleophiles, due to the remarkably high and tunable reactivities .

Nitrogen Transfer Reagents

N-Hydroxy Sertraline could potentially serve as an electrophilic nitrogen transfer reagent . This could be useful in various chemical reactions and syntheses.

Mécanisme D'action

Target of Action

N-Hydroxy Sertraline is a metabolite of Sertraline, which is a selective serotonin reuptake inhibitor (SSRI). The primary target of Sertraline is the serotonin transporter protein (SERT) in the presynaptic neuronal membrane . This protein is responsible for the reuptake of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

N-Hydroxy Sertraline, like Sertraline, likely interacts with its target by inhibiting the reuptake of serotonin. This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This increased activity can lead to improvements in symptoms of depression and other psychiatric conditions .

Biochemical Pathways

The action of N-Hydroxy Sertraline affects the serotonin system, impacting various biochemical pathways. The increased serotonin activity can influence downstream effects such as mood regulation, sleep, appetite, and cognition

Pharmacokinetics

Sertraline is slowly absorbed and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . Other metabolic pathways result in the formation of N-Hydroxy Sertraline . These metabolites are largely excreted renally as conjugates . The elimination half-life of Sertraline ranges from 22-36 hours .

Result of Action

The result of N-Hydroxy Sertraline’s action is likely similar to that of Sertraline. It improves or relieves the symptoms of depression, OCD, post-traumatic stress disorder, obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder via the inhibition of serotonin reuptake . Clinical studies have shown that it improves cognition in depressed patients .

Action Environment

The action, efficacy, and stability of N-Hydroxy Sertraline can be influenced by various environmental factors. Taking Sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3/t12-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWRFMYMDBDCLH-SJCJKPOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy Sertraline | |

Q & A

Q1: What is the role of N-Hydroxy Sertraline in the metabolism of Sertraline?

A1: According to the research, N-Hydroxy Sertraline is a phase I metabolite of Sertraline. It is formed through the N-hydroxylation of Sertraline. [] This metabolite, along with its glucuronide conjugate, is primarily excreted in the bile of both rats and dogs. [] This suggests that N-Hydroxy Sertraline and its conjugates are intermediates in the elimination pathway of Sertraline, ultimately contributing to its clearance from the body.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)

![4-[(2-Methyl-1-isopropyl-d6)pentyl]phenol(Mixture of Diastereomers)](/img/no-structure.png)

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)